molecular formula C19H22N4O3S B10995797 N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10995797
M. Wt: 386.5 g/mol
InChI Key: UCMNFPUZOUYSAZ-UHFFFAOYSA-N
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Description

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a methoxyphenyl group, and a pyrrolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions, often using cyclopentyl halides in the presence of a base.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions involving appropriate amine and carbonyl precursors.

    Coupling Reactions: The final step involves coupling the thiadiazole and pyrrolidine intermediates, often using amide bond formation techniques such as carbodiimide-mediated coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce carbonyl groups to alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst or under elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and methoxyphenyl group could play crucial roles in binding to these targets, while the pyrrolidine carboxamide moiety may influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the cyclopentyl group, in particular, could influence its binding affinity and selectivity for certain biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H22N4O3S/c1-26-15-8-4-7-14(10-15)23-11-13(9-16(23)24)17(25)20-19-22-21-18(27-19)12-5-2-3-6-12/h4,7-8,10,12-13H,2-3,5-6,9,11H2,1H3,(H,20,22,25)

InChI Key

UCMNFPUZOUYSAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)C4CCCC4

Origin of Product

United States

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